Vidofludimus

Overview

Description

Vidofludimus is a novel oral immunomodulator that inhibits dihydroorotate dehydrogenase and the expression of proinflammatory cytokines, including interleukin-17 and interferon-gamma . It is being investigated for its potential in treating autoimmune diseases such as Crohn’s disease, ulcerative colitis, and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vidofludimus is synthesized through a multi-step process involving the formation of a biphenyl carboxamide structure. The key steps include:

- Formation of the biphenyl core through Suzuki coupling.

- Introduction of the carboxamide group via amidation.

- Fluorination and methoxylation to achieve the final structure .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used in the synthesis. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Vidofludimus undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the biphenyl core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium fluoride are employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

Vidofludimus has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the inhibition of dihydroorotate dehydrogenase.

Biology: Investigated for its effects on immune cell proliferation and cytokine production.

Medicine: Potential therapeutic agent for autoimmune diseases such as Crohn’s disease, ulcerative colitis, and multiple sclerosis

Industry: Explored for its potential in developing new immunomodulatory drugs.

Mechanism of Action

Vidofludimus exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme essential for the growth of activated T-cells and B-cells. This inhibition leads to a reduction in the proliferation of these immune cells and a decrease in the production of proinflammatory cytokines such as interleukin-17 and interferon-gamma . The drug also interferes with the activation of STAT3 and nuclear factor-κB pathways, further reducing inflammation .

Comparison with Similar Compounds

Leflunomide: Used for rheumatoid arthritis and psoriatic arthritis.

Teriflunomide: Used for multiple sclerosis.

Vidofludimus stands out due to its unique chemical structure and favorable safety profile, making it a promising candidate for treating a variety of immune-related diseases .

Biological Activity

Vidofludimus, a selective inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising therapeutic candidate in various clinical contexts, particularly in autoimmune diseases and viral infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and potential applications in treating conditions such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).

This compound functions by inhibiting DHODH, an enzyme crucial for de novo pyrimidine biosynthesis. This inhibition disrupts the proliferation of rapidly dividing cells, including activated lymphocytes and certain viruses that rely on the host's pyrimidine supply for RNA synthesis. By targeting DHODH, this compound effectively modulates immune responses and exhibits antiviral properties.

Antiviral Activity

Research indicates that this compound demonstrates significant antiviral activity against various strains of the influenza virus. A study reported effective concentrations (EC50) of approximately 2.10 μM against wild-type and drug-resistant strains of influenza A virus (IAV) . The antiviral effects were negated when uridine or cytidine were introduced, confirming that this compound's primary target is DHODH in IAV RdRp-expressing cells.

Clinical Efficacy in Multiple Sclerosis

This compound has been evaluated in multiple clinical trials for its efficacy in treating relapsing forms of MS. A phase 2 trial demonstrated that patients receiving this compound calcium showed a 22.4% reduction in serum neurofilament light chain levels after 24 weeks compared to placebo, indicating a potential decrease in neuronal damage . Furthermore, another study found that treatment led to a significant reduction in new MRI lesions, with the 45 mg dose resulting in a rate ratio of 0.38 compared to placebo .

Table 1: Summary of Clinical Trials for this compound in MS

Efficacy in Inflammatory Bowel Disease

In addition to its applications in MS, this compound has shown promise in treating IBD. A phase 2 trial indicated that 57.1% of patients with Crohn's disease achieved steroid-free remission after treatment with this compound . The drug was well tolerated, with no serious adverse events reported.

Table 2: Clinical Outcomes in IBD Trials

Case Studies and Observations

In a recent analysis involving patients with moderate to severe ulcerative colitis, this compound demonstrated statistically significant rates of clinical remission at week 50 compared to placebo, with an absolute improvement of 33.7% . This reinforces the potential role of this compound as a therapeutic agent in managing chronic inflammatory conditions.

Properties

IUPAC Name |

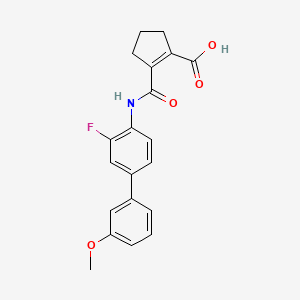

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRDUGXOWVXZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431325 | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. | |

| Record name | SC12267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

717824-30-1 | |

| Record name | Vidofludimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidofludimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDOFLUDIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Vidofludimus?

A1: this compound primarily targets human dihydroorotate dehydrogenase (hDHODH) [, , , , , , ].

Q2: How does this compound exert its immunomodulatory effects?

A2: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, activated T and B lymphocytes, which rely heavily on de novo pyrimidine synthesis for proliferation, experience metabolic stress and exhibit reduced proliferation [, , , , , , ].

Q3: Does this compound impact cytokine production?

A3: Yes, this compound has been shown to suppress the release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFNγ, from activated T cells [, , , , ].

Q4: Is the inhibition of lymphocyte proliferation the only mechanism by which this compound reduces IL-17?

A4: No, research suggests that this compound can also inhibit IL-17 production independently of its effects on lymphocyte proliferation. Studies have shown that it can directly suppress IL-17 secretion by colonic tissues and splenocytes, possibly by interfering with STAT3 and NF-κB signaling pathways [, , ].

Q5: Does this compound affect all T cells equally?

A5: Research suggests that this compound preferentially targets highly activated T cells. Studies have shown a more pronounced inhibitory effect on high-affinity T cells, which are more metabolically active than low-affinity T cells [].

Q6: Does this compound impact cellular energy production?

A6: this compound has been demonstrated to inhibit both oxidative phosphorylation (OXPHOS) and glycolysis in activated T cells, likely contributing to its immunosuppressive effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.